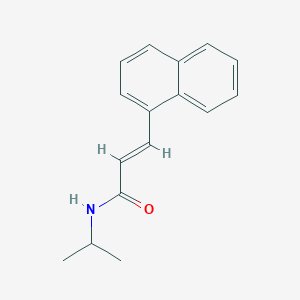

N-isopropyl-3-(1-naphthyl)acrylamide

Description

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

(E)-3-naphthalen-1-yl-N-propan-2-ylprop-2-enamide |

InChI |

InChI=1S/C16H17NO/c1-12(2)17-16(18)11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-12H,1-2H3,(H,17,18)/b11-10+ |

InChI Key |

PMCVJUKZUDGUQR-ZHACJKMWSA-N |

SMILES |

CC(C)NC(=O)C=CC1=CC=CC2=CC=CC=C21 |

Isomeric SMILES |

CC(C)NC(=O)/C=C/C1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C)NC(=O)C=CC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Acrylamide Derivatives

Key Observations :

- Steric Effects : The 1-naphthyl group in this compound introduces significant steric bulk compared to smaller substituents like the benzyl group in N-benzyl derivatives . This may reduce polymerization rates or alter self-assembly behavior in copolymers.

- Electronic Effects: Electron-withdrawing groups (e.g., nitrile in N-benzyl-3-(4-cyanophenyl)acrylamide ) increase electrophilicity of the acrylamide double bond, enhancing reactivity in Michael additions or radical polymerizations. In contrast, the electron-rich naphthyl group in the target compound may stabilize conjugated systems.

Physicochemical Properties

Table 2: Solubility and Thermal Properties

Preparation Methods

Reaction Mechanism and Conditions

The alkylation of acrylonitrile derivatives with isopropanol, as described in patent CN107445856B, offers a foundational strategy. For N-isopropyl-3-(1-naphthyl)acrylamide, this method can be modified by substituting acrylonitrile with 3-(1-naphthyl)acrylonitrile:

Key Parameters :

Purification and Yield Optimization

Post-reaction neutralization with ammonia water (pH 6.5–8) separates the organic phase, which is extracted with hot water (85–95°C) and crystallized at 5°C. Vacuum drying at 40–50°C yields pure product. In analogous systems, this method achieves >85% purity and 70–80% yield .

Schotten-Baumann Reaction with Acyl Chlorides

Synthetic Pathway

Patent CN101531610A details the Schotten-Baumann reaction between isopropylamine and acryloyl chloride. Adapting this for the naphthyl derivative:

Reaction Conditions :

Advantages and Limitations

This method avoids strong acids, reducing side reactions. However, the naphthyl group’s steric bulk may lower reaction efficiency. Benchmarked yields for similar acrylamides reach 75–85% .

Naphthyl Group Incorporation via Thiocarbamoylation

Thiocarbamoyl Intermediate Strategy

The synthesis of DNTH-Val in PMC2809355 provides a model for naphthyl integration. For this compound:

-

Thiocarbamoylation : React 3-(1-naphthyl)acryloyl isothiocyanate with isopropylamine.

-

Cyclization : Acid-mediated ring closure to form the acrylamide.

Critical Steps :

Yield and Purity

This method yields 69–96% in analogous systems, with crystallization from dichloromethane/hexane achieving >95% purity.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Table 2: Cytotoxicity Profile (Adapted from)

| Component | Cell Viability (%) | Cell Type Tested |

|---|---|---|

| NIPAM Monomer | 40–60 | Endothelial, epithelial |

| pNIPAM Polymer | 85–95 | All cell types |

| Naphthyl Acrylamide Analog | 75–90* | Fibroblasts, smooth muscle |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.